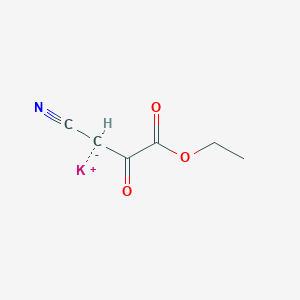

potassium;ethyl 3-cyano-2-oxopropanoate

CAS No.: 92664-05-6

Cat. No.: VC2720695

Molecular Formula: C6H6KNO3

Molecular Weight: 179.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92664-05-6 |

|---|---|

| Molecular Formula | C6H6KNO3 |

| Molecular Weight | 179.21 g/mol |

| IUPAC Name | potassium;ethyl 3-cyano-2-oxopropanoate |

| Standard InChI | InChI=1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1 |

| Standard InChI Key | PIMPOWCURRWILD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)[CH-]C#N.[K+] |

| Canonical SMILES | CCOC(=O)C(=O)[CH-]C#N.[K+] |

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

Potassium;ethyl 3-cyano-2-oxopropanoate belongs to the class of organic compounds known as cyanoacetic acid derivatives. It is classified under the category of carboxylic acids and their derivatives due to the presence of both cyano and carboxylate functional groups. The compound contains several key structural components that define its chemical behavior:

-

A cyano group (C≡N)

-

An ethyl ester group (-COOEt)

-

A ketone functionality (C=O)

-

A potassium counterion (K⁺)

The structural representation can be expressed using the canonical SMILES notation: CCOC(=O)C(=O)[CH-]C#N.[K+], which clearly illustrates the arrangement of these functional groups.

Physical and Chemical Properties

The physical and chemical properties of potassium;ethyl 3-cyano-2-oxopropanoate are influenced by its molecular structure and the presence of the potassium counterion. Table 1 summarizes the key properties of this compound and its non-salt form.

Table 1: Physical and Chemical Properties of Potassium;Ethyl 3-Cyano-2-Oxopropanoate and Related Compounds

| Property | Potassium Salt | Ethyl 3-cyano-2-oxopropanoate |

|---|---|---|

| Molecular Formula | C₆H₆NO₃K | C₆H₇NO₃ |

| Molecular Weight | ~202.25 g/mol | 141.125 g/mol |

| Physical State | Crystalline solid | Liquid |

| Density | Not specified | 1.2±0.1 g/cm³ |

| Boiling Point | Not specified | 241.2±23.0 °C at 760 mmHg |

| Flash Point | Not specified | 101.4±12.8 °C |

| Solubility | Highly soluble in polar solvents | Limited solubility in water |

The potassium salt form generally exhibits enhanced solubility in polar solvents compared to the non-salt form due to its ionic character .

Synthesis Methods

Standard Synthetic Route

The synthesis of potassium;ethyl 3-cyano-2-oxopropanoate typically involves the reaction of ethyl cyanoacetate with potassium hydroxide under controlled conditions. This process facilitates the formation of the potassium salt through the following steps:

-

Reaction of ethyl cyanoacetate with potassium hydroxide

-

Formation of the potassium salt intermediate

-

Isolation and purification of the final product

Ethyl cyanoacetate + KOH → Potassium;ethyl 3-cyano-2-oxopropanoate + H₂O

This synthetic approach typically yields a product of high purity and can be scaled for industrial applications.

Alternative Synthetic Approaches

While the direct reaction of ethyl cyanoacetate with potassium hydroxide represents the most straightforward route to potassium;ethyl 3-cyano-2-oxopropanoate, alternative synthetic strategies might be adapted from related compounds. For instance, approaches similar to those used for synthesizing sodium or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylic esters might be applicable .

The patent literature describes processes for preparing alkali metal salts of related compounds through reactions involving:

-

The use of alkoxide bases (e.g., sodium methoxide)

-

Careful temperature control, typically in the range of -20°C to 20°C

-

Selection of appropriate solvents to facilitate the reaction and subsequent isolation

These methodologies might be adapted for the specific synthesis of potassium;ethyl 3-cyano-2-oxopropanoate, potentially offering advantages in terms of yield, purity, or process efficiency.

Chemical Reactivity

Reaction Profiles

Potassium;ethyl 3-cyano-2-oxopropanoate demonstrates a diverse range of chemical reactivity due to its multiple functional groups. The compound participates in several types of chemical reactions, including:

-

Nucleophilic addition reactions at the ketone carbonyl

-

Condensation reactions involving both the ketone and ester functionalities

-

Alkylation reactions at the carbon adjacent to the cyano group

-

Hydrolysis reactions of the ester moiety

-

Reduction reactions of the ketone and/or cyano groups

The presence of the potassium counterion enhances the compound's reactivity in certain transformations by increasing its nucleophilicity compared to the non-salt form.

Mechanistic Considerations

The mechanism of action for potassium;ethyl 3-cyano-2-oxopropanoate in chemical reactions primarily involves its ability to act as a nucleophile due to the electron-rich nature of the cyano group. In many reactions, the compound initially functions as a nucleophile, attacking electrophilic centers in other molecules.

The ketone functionality serves as an electrophilic site, making it susceptible to nucleophilic attack. This dual nature—acting as both a nucleophile and containing electrophilic sites—contributes to the compound's versatility in organic synthesis.

Reagents and Reaction Conditions

Common reagents used in reactions involving potassium;ethyl 3-cyano-2-oxopropanoate include:

-

Grignard reagents and organolithium compounds for nucleophilic addition

-

Hydrazine derivatives for condensation reactions

-

Alkyl halides for alkylation reactions

-

Various reducing agents for selective reduction

-

Acids or bases for hydrolysis of the ester group

The outcomes of these reactions depend significantly on specific conditions such as temperature, solvent choice, and concentration of reactants. Careful control of these parameters allows for selective transformations at specific functional groups within the molecule.

Applications in Organic Synthesis

Role as a Building Block

Potassium;ethyl 3-cyano-2-oxopropanoate serves as an important building block in organic synthesis due to its multifunctional nature. The compound is primarily utilized in:

-

The synthesis of complex organic molecules

-

The preparation of heterocyclic compounds

-

The creation of functionalized carboxylic acid derivatives

-

The development of compounds containing cyano functionalities

Its versatility stems from the presence of multiple reactive sites that can be selectively modified or transformed.

Comparison with Related Compounds

To better understand the unique properties and applications of potassium;ethyl 3-cyano-2-oxopropanoate, it is instructive to compare it with related compounds. Table 2 presents a comparison of key features with structurally similar compounds.

Table 2: Comparison of Potassium;Ethyl 3-Cyano-2-Oxopropanoate with Related Compounds

| Compound | Key Structural Features | Primary Applications |

|---|---|---|

| Potassium;ethyl 3-cyano-2-oxopropanoate | Cyano, ketone, ethyl ester, potassium counterion | Building block in organic synthesis |

| Ethyl 3-cyano-2-oxopropanoate | Cyano, ketone, ethyl ester | Synthetic intermediate |

| Ethyl 2-cyano-2-diazoacetate | Cyano, diazo group, ethyl ester | Specialized synthetic applications |

| Ethyl 2-diazo-3-oxo-3-(pyrrolidin-1-yl)propanoate | Diazo, ketone, amide, ethyl ester | Complex heterocycle synthesis |

This comparison highlights the structural variations that can significantly influence reactivity and applications in organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume